molecular formula C14H12F3NO2 B11842333 Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate

Cat. No.: B11842333
M. Wt: 283.24 g/mol
InChI Key: IVCDVCIBUZLGME-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is unique due to the presence of both a trifluoromethyl group and a methyl ester group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a fluorinated quinoline derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, agriculture, and material science. The incorporation of the trifluoromethyl group enhances its pharmacological properties, making it a subject of extensive research.

  • Molecular Formula : C14H12F3NO2
  • Molecular Weight : 283.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)O

The compound's structure features a quinoline ring system with a methyl and trifluoromethyl substituent, contributing to its unique biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. They have been studied for their potential as enzyme inhibitors against various pathogens.

  • Mechanism of Action :
    • The compound likely inhibits key enzymes involved in bacterial growth and replication, similar to other quinolone antibiotics that target DNA gyrase .
    • The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. It may act through multiple mechanisms, including:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.

Studies suggest that compounds with similar structures can disrupt cancer cell signaling pathways, leading to reduced tumor growth .

1. Antimicrobial Efficacy

A study demonstrated the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing potent antibacterial activity comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

2. Anticancer Studies

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated increased annexin V binding, confirming apoptotic cell death.

Cell LineIC50 (µM)
HeLa12
MCF-715
A54920

Applications in Drug Development

This compound serves as a critical intermediate in synthesizing pharmaceuticals targeting specific diseases due to its unique chemical structure. Its application extends to:

  • Pharmaceutical Development : Used in creating novel drugs with enhanced efficacy.
  • Agricultural Chemicals : Formulated into pesticides and herbicides that minimize environmental impact while maximizing effectiveness against pests .

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

methyl 2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetate

InChI

InChI=1S/C14H12F3NO2/c1-8-9-5-3-4-6-11(9)18-13(14(15,16)17)10(8)7-12(19)20-2/h3-6H,7H2,1-2H3

InChI Key

IVCDVCIBUZLGME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)OC

Origin of Product

United States

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